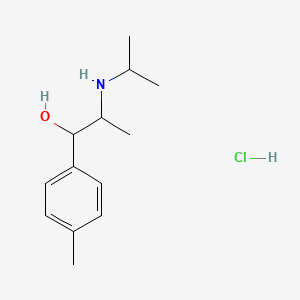

2-(Isopropylamino)-1-p-tolylpropan-1-ol hydrochloride

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-2-(propan-2-ylamino)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO.ClH/c1-9(2)14-11(4)13(15)12-7-5-10(3)6-8-12;/h5-9,11,13-15H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUVVPRORDRHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C)NC(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694543 | |

| Record name | 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13549-69-4 | |

| Record name | 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Isopropylamino)-1-p-tolylpropan-1-ol hydrochloride, also known as a synthetic cathinone, is a compound that has garnered attention due to its psychoactive properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 13549-69-4

- Molecular Formula : C12H17ClN2O

- Molecular Weight : 232.73 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is believed to act as a monoamine reuptake inhibitor , affecting the levels of dopamine, norepinephrine, and serotonin in the brain. This mechanism is similar to other synthetic cathinones, which can lead to stimulant effects and alterations in mood and perception.

Biological Activity Overview

The compound exhibits several biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Stimulant Effects | Increases alertness, energy, and euphoria through dopaminergic pathways. |

| Anxiolytic Effects | Potentially reduces anxiety symptoms by modulating serotonin levels. |

| Antidepressant Properties | May alleviate depressive symptoms through norepinephrine reuptake inhibition. |

Case Studies

- Neuropharmacological Studies : Research indicates that this compound exhibits dose-dependent effects on behavior in animal models. High doses have been associated with increased locomotor activity and stereotypy, indicative of stimulant properties.

- Human Trials : Limited clinical studies have suggested that the compound may have therapeutic potential in treating certain mood disorders; however, the risk of abuse and side effects remains a significant concern.

- Toxicology Reports : Post-mortem analyses have shown that individuals with high concentrations of this compound often exhibit severe cardiovascular effects, including tachycardia and hypertension, alongside neuropsychiatric symptoms such as agitation and hallucinations.

Comparative Analysis

The biological activity of this compound can be compared to other synthetic cathinones:

| Compound | Mechanism of Action | Effects |

|---|---|---|

| This compound | Monoamine reuptake inhibitor | Stimulant, anxiolytic |

| Mephedrone | Similar monoamine reuptake inhibition | Euphoria, increased sociability |

| Alpha-PVP | Potent dopamine reuptake inhibition | Severe agitation, psychosis |

Comparison with Similar Compounds

Betaxolol Hydrochloride

- Molecular Formula: C₁₈H₂₉NO₃·HCl

- Key Features: Contains a cyclopropylmethoxyethylphenoxy group instead of p-tolyl.

- Pharmacological Use : Selective β₁-adrenergic receptor blocker; approved for glaucoma and hypertension .

- Physicochemical Properties : Higher molecular weight (356.3 g/mol) compared to the target compound due to the bulky cyclopropylmethoxy substituent.

Propranolol Hydrochloride

- Molecular Formula: C₁₆H₂₁NO₂·HCl

- Key Features : Substituted with a naphthyloxy group instead of p-tolyl.

- Pharmacological Use: Non-selective beta-blocker; treats arrhythmias, hypertension, and anxiety .

- Physicochemical Properties : Lower solubility in water compared to betaxolol due to the hydrophobic naphthyl group.

Clorprenaline Hydrochloride

- Molecular Formula: C₁₁H₁₇ClNO₂·HCl

- Key Features: Contains an ortho-chlorophenyl group and ethanolamine backbone.

- Pharmacological Use : Beta-2 adrenergic agonist; used as a bronchodilator .

- Physicochemical Properties : Smaller molecular weight (272.2 g/mol) and distinct receptor selectivity compared to beta-blockers.

2-(Isopropylamino)-2-(3-Methoxyphenyl)cyclohexan-1-one Hydrochloride

- Molecular Formula: C₁₆H₂₃NO₂·HCl

- Key Features: Cyclohexanone ring replaces the propanol backbone; 3-methoxyphenyl substituent.

Comparative Analysis

Table 1: Structural and Pharmacological Comparison

Key Research Findings

Substituent Impact on Selectivity: The p-tolyl group in the target compound likely confers moderate β₁-selectivity, akin to betaxolol’s cyclopropylmethoxy group, but with reduced steric hindrance compared to propranolol’s naphthyloxy group .

Receptor Binding: Propranolol’s naphthyloxy group enhances affinity for β₁/β₂ receptors, while the target compound’s p-tolyl group may favor β₁ selectivity, similar to betaxolol .

Clinical Implications: Clorprenaline’s β₂-agonist activity highlights how minor structural changes (e.g., chloro substitution) can shift pharmacological action from antagonism to agonism .

Preparation Methods

Reaction Scheme and Mechanism

Reductive amination between p-tolylpropan-1-one and isopropylamine offers a direct route:

This method leverages the carbonyl group’s reduction while forming the C-N bond.

Optimization Parameters

| Parameter | Condition | Yield | Citation |

|---|---|---|---|

| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) | 65–72% | |

| Solvent | Methanol/THF (1:1) | - | |

| Temperature | 25°C, 12–24 h | - | |

| Workup | Acidic extraction (HCl) | 98% |

Key Observations :

-

Sodium cyanoborohydride selectively reduces the imine intermediate without attacking the ketone prematurely.

-

The p-tolyl group’s electron-donating methyl stabilizes intermediates, improving yields compared to phenyl analogs.

Epoxide Ring-Opening Strategy

Synthesis of Epoxide Precursor

Epichlorohydrin derivatives serve as intermediates. For example:

The epoxide’s strain drives nucleophilic attack by isopropylamine at the less hindered carbon.

Reaction Conditions

| Parameter | Condition | Yield | Citation |

|---|---|---|---|

| Epoxide | p-Tolyl glycidyl ether | 58% | |

| Solvent | Ethanol/water (2:1) | - | |

| Temperature | Reflux, 6–8 h | - | |

| Catalyst | None (base-free conditions) | - |

Chiral Control :

-

Racemic mixtures may form without chiral catalysts. Resolution via diastereomeric salt formation (e.g., tartaric acid) is required.

Grignard Reagent-Based Alkylation

Ketone Formation and Subsequent Amination

-

Grignard Addition :

-

Reduction and Amination :

Performance Metrics

| Step | Condition | Yield | Citation |

|---|---|---|---|

| Grignard Addition | THF, 0°C → RT, 4 h | 78% | |

| Ketone Reduction | LiAlH4, dry ether | 85% | |

| Reductive Amination | H2/Pd-C, ethanol, 50°C | 70% |

Advantages :

-

High regioselectivity in Grignard steps minimizes byproducts.

-

Palladium-catalyzed hydrogenation ensures clean amine formation.

Hydrochloride Salt Formation

Final protonation with hydrochloric acid is critical for stability:

Conditions :

-

Solvent: Diethyl ether or dichloromethane.

Analytical Validation

Spectroscopic Data

Q & A

Q. Characterization Methods :

Q. Table 1: Typical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amination | Isopropylamine, KCO, 80°C, 12h | 65–75 | |

| Hydrochloride Formation | HCl (g), EtOH, 0°C | >90 |

Basic: How does the hydrochloride salt form affect solubility and stability?

Methodological Answer:

The hydrochloride salt improves aqueous solubility due to ionic interactions, critical for in vitro assays. Key factors influencing stability:

Q. Analytical Monitoring :

- Stability-Indicating HPLC : Use C18 columns with mobile phases (e.g., acetonitrile:phosphate buffer) to detect degradation products .

- Mass Spectrometry : Identify degradation pathways (e.g., deamination or oxidation) .

Advanced: How can synthetic yield be optimized for large-scale production?

Methodological Answer:

Optimization strategies include:

Catalyst Screening : Test alternatives to KCO (e.g., triethylamine or phase-transfer catalysts) to reduce reaction time .

Solvent Selection : Replace acetonitrile with DMF to enhance reagent solubility and reaction homogeneity .

Process Automation : Use continuous flow reactors for precise control of temperature and mixing, improving reproducibility .

Q. Design of Experiments (DoE) :

- Variables : Temperature, reagent molar ratios, and reaction time.

- Response Surface Methodology : Identify optimal conditions (e.g., 75°C, 1:1.2 molar ratio of propanol derivative to isopropylamine) .

Advanced: How should researchers resolve contradictions in receptor binding assay data?

Methodological Answer:

Contradictions may arise from assay variability or compound instability. Mitigation steps:

Assay Validation :

- Use orthogonal techniques (e.g., Surface Plasmon Resonance [SPR] and Radioligand Binding) to cross-verify affinity values .

- Standardize buffer conditions (pH 7.4, 25°C) to minimize variability .

Data Normalization :

- Include positive controls (e.g., propranolol for β-adrenergic receptor studies) to calibrate results .

Statistical Analysis :

- Apply ANOVA to identify outliers or batch effects .

Q. Table 2: Example Receptor Binding Data

| Assay Type | Reported K (nM) | Variability (%) | Reference |

|---|---|---|---|

| Radioligand | 15 ± 2 | 13 | |

| SPR | 22 ± 3 | 14 |

Advanced: What experimental designs are recommended for assessing biological activity in vivo?

Methodological Answer:

For cardiovascular or neurological studies:

Dose-Response Curves : Administer 0.1–10 mg/kg intravenously in rodent models; monitor hemodynamic parameters .

Control Groups : Include vehicle controls and reference compounds (e.g., atenolol for β-blocker activity).

Pharmacokinetic Profiling :

Q. Ethical Considerations :

- Follow ARRIVE guidelines for preclinical studies to ensure reproducibility and reduce animal use .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- H and C NMR : Assign peaks for aromatic protons (6.5–7.5 ppm) and isopropyl groups (1.0–1.5 ppm) .

- FT-IR : Confirm secondary amine (N–H stretch at 3300 cm) and hydroxyl groups (3400 cm) .

- X-ray Crystallography : Resolve stereochemistry of the propanol backbone (if single crystals are obtainable) .

Advanced: How can computational modeling guide derivative design?

Methodological Answer:

Docking Studies : Use AutoDock Vina to predict binding poses in β-adrenergic receptors; prioritize derivatives with lower binding energies .

QSAR Modeling : CorlogP values (<2) and polar surface area (>50 Ų) predict blood-brain barrier permeability .

MD Simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories to refine lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.